RdxA protein - 148711-16-4

RdxA protein

Catalog Number: EVT-1519031
CAS Number: 148711-16-4
Molecular Formula: C33H32F2N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RdxA is primarily found in Helicobacter pylori, a gram-negative bacterium that colonizes the human stomach and is associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The classification of RdxA falls under the category of reductases, specifically nitroreductases, which are enzymes that catalyze the reduction of nitro compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of RdxA involves two main processes: transcription and translation.

  1. Transcription: The rdxA gene is transcribed from DNA into messenger RNA (mRNA) within the bacterial cell. This process involves RNA polymerase binding to the promoter region of the gene and synthesizing a complementary RNA strand.
  2. Translation: The mRNA is then translated into the RdxA protein at ribosomes. Transfer RNA (tRNA) molecules bring amino acids to the ribosome, where they are assembled into a polypeptide chain according to the sequence encoded by the mRNA . The complete synthesis process requires specific conditions such as temperature and pH that favor enzymatic activity.
Molecular Structure Analysis

Structure and Data

The RdxA protein has a molecular weight of approximately 24 kDa and exhibits a characteristic structure typical of NADPH-dependent enzymes. Structural studies have revealed that RdxA contains several key motifs that are essential for its catalytic activity, including binding sites for NADPH and nitro substrates . Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

RdxA catalyzes the reduction of nitro groups in nitroimidazole compounds to their corresponding amines. This reaction is crucial for converting metronidazole into its active form, which exerts antibacterial effects. The general reaction can be summarized as follows:

Nitro compound+NADPHAmine+NADP++H2O\text{Nitro compound}+\text{NADPH}\rightarrow \text{Amine}+\text{NADP}^++\text{H}_2\text{O}

This reaction highlights the role of NADPH as a reducing agent in the enzymatic process . Mutations in the rdxA gene can lead to alterations in enzyme activity, impacting the effectiveness of metronidazole treatment.

Mechanism of Action

Process and Data

The mechanism by which RdxA functions involves several steps:

  1. Binding: The nitro compound binds to the active site of RdxA.
  2. Electron Transfer: Electrons are transferred from NADPH to the nitro group, reducing it to an amine.
  3. Release: The reduced product is released from the enzyme, allowing it to participate in further reactions.

This mechanism underscores the importance of RdxA in mediating resistance against metronidazole; when mutations disrupt its function, H. pylori becomes resistant to this antibiotic .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RdxA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 24 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: Mutations can affect stability; certain substitutions enhance resistance against denaturation.
  • Optimal pH: Typically operates best at neutral pH levels.

These properties are critical for understanding how RdxA interacts with substrates and inhibitors, influencing its role in antibiotic resistance .

Applications

Scientific Uses

RdxA has significant implications in microbiology and pharmacology:

  • Antibiotic Resistance Studies: Understanding mutations in rdxA helps researchers develop strategies to combat antibiotic resistance.
  • Diagnostic Tools: Detection of RdxA production can serve as a biomarker for metronidazole susceptibility in clinical isolates.
  • Drug Development: Insights into RdxA's mechanism can guide the design of novel therapeutics aimed at overcoming resistance mechanisms in Helicobacter pylori.
Structural Characterization of RdxA Protein

Primary Sequence Analysis and Homology Modeling

Conserved Domains in RdxA Across Bacterial Species

RdxA belongs to the oxygen-insensitive nitroreductase (NTR) family, characterized by conserved structural motifs essential for catalytic function. Comparative analyses reveal that RdxA shares a core flavin mononucleotide (FMN)-binding domain with other bacterial NTRs, such as Escherichia coli NfsB and Streptococcus mutans NTR. This domain contains a highly conserved GXGXXG NAD(P)H-binding motif (residues 10–15 in H. pylori RdxA) and a catalytic tyrosine residue (Tyr47) critical for substrate reduction [1]. Despite low sequence identity (<29%), RdxA exhibits evolutionary conservation in residues coordinating FMN, including Lys20 (hydrogen-bonding to FMN-O2) and Asn73 (stabilizing the isoalloxazine ring) [1] [6]. The Conserved Domains Database (CDD) identifies RdxA as a member of the NADH-dependent flavin oxidoreductase superfamily (cl21453), with characteristic Rossmann-fold topology for flavin binding [3] [6].

Table 1: Conserved Functional Domains in RdxA

DomainResiduesFunctionConservation
NAD(P)H-binding10–15GXGXXG motif for cofactor bindingUniversal in bacterial NTRs
FMN-binding pocket18–73Ser18, Lys20, Asn73 for FMN stability>90% in Helicobacter, Streptococcus
Catalytic siteTyr47Substrate intercalationVariable; absent in enteric NTRs

Transmembrane Helix Prediction and Cytoplasmic Localization of Functional Motifs

RdxA lacks transmembrane helices (TMHs), as confirmed by TMHMM-2.0 and DeepTMHMM predictors. Key metrics include:

  • Expected number of amino acids in TMHs: 0
  • Total probability of N-terminus cytoplasmic localization: >99.9% [7].This cytoplasmic localization is consistent with RdxA’s role in intracellular prodrug reduction. Residues 97–128 form a locally unstable region absent in the crystal structure, analogous to a disordered loop in E. coli NfsB. This region may regulate cofactor accessibility but does not anchor the protein to membranes [1] [7].

Tertiary and Quaternary Structure Determination

Crystal Structure of the Homodimeric RdxA-FMN Complex

RdxA functions as a homodimer (52 kDa) with two FMN molecules bound at the dimer interface. Crystallographic studies (PDB: 3GAG-like) resolved the structure at 2.1 Å, revealing an α+β fold with eight α-helices and five β-strands per monomer. The dimer exhibits domain swapping: Strand β5 from one monomer integrates into the central β-sheet (β5β1β2β4β3) of the partner monomer, creating a intertwined interface that stabilizes FMN binding [1]. Each monomer contributes residues to the FMN pocket of its counterpart, enabling cooperative catalysis. The absence of electron density for residues 97–128 (chain A) and 90–133 (chain B) indicates conformational flexibility potentially involved in cofactor dynamics [1] [3].

Domain-Swapping Architecture and Flavin Mononucleotide (FMN) Binding Sites

The FMN-binding site resides at the dimer interface, with interactions from both monomers:

  • Monomer A: Supplies Ser18 (ribityl H-bonding) and Ile160 (stacking at FMN’s si face).
  • Monomer B: Contributes Tyr47, positioned 6.0 Å above FMN’s re face to create a substrate-binding gap [1].

Table 2: Key Residues in FMN Binding

ResidueMonomerInteraction with FMNFunctional Implication
Tyr47BParallel stacking (6.0 Å)Substrate access channel
Lys20AH-bond to O2Stabilizes O2/N3/O4 edge
Asn73AH-bond to N3/O4FMN redox potential modulation
Ile160AVan der Waals at si face (3.2 Å from N5)Shields flavin from solvent

This architecture enables efficient electron transfer. The FMN ribityl moiety forms hydrogen bonds with Ser18, while the isoalloxazine ring is sandwiched between Tyr47 (Monomer B) and Ile160 (Monomer A) [1] [8].

Role of Cysteine Residues in Redox Potential Modulation

RdxA contains six cysteine residues, contrasting with only 1–2 in enteric NTRs. Cys159 is critically positioned near the FMN cofactor, with its sulfur atom 3.6–5.2 Å from N1 of the isoalloxazine ring. Site-directed mutagenesis (C159A/S) abolishes metronidazole reductase activity but preserves NADPH oxidase function, indicating its specific role in nitroimidazole reduction [1] [9]. Hydrophobic residues (e.g., Ile160) and Cys159 may collectively lower the FMN midpoint potential (Em) to enable reduction of low-redox compounds like metronidazole (Em = −486 mV). This contrasts with E. coli NfsB, where proline at the equivalent position elevates Em and restricts metronidazole reduction [1] [8].

Table 3: Impact of Cys159 Mutations on RdxA Activity

Properties

CAS Number

148711-16-4

Product Name

RdxA protein

Molecular Formula

C33H32F2N2O3

Synonyms

RdxA protein

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